9-Methylazathioprine
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Overview
Description
9-Methylazathioprine: is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a sulfanyl group at the 6th position, which is further linked to a 3-methyl-5-nitroimidazole moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methylazathioprine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Purine Ring Formation: The purine ring system is constructed through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The final step involves the substitution of the purine ring with the sulfanyl group linked to the nitroimidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Methylazathioprine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Aminopurine Derivatives: Formed through the reduction of the nitro group.
Substituted Purines: Formed through nucleophilic substitution reactions involving the sulfanyl group.
Scientific Research Applications
9-Methylazathioprine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its antibacterial and antiprotozoal activities.
Biological Studies: The compound is used in studies related to DNA interactions and enzyme inhibition.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Methylazathioprine involves its interaction with biological macromolecules. The nitroimidazole moiety undergoes reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to that of other nitroimidazole-based drugs, which are effective against anaerobic bacteria and protozoa.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial and protozoal infections.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
9-Methylazathioprine is unique due to its specific substitution pattern on the purine ring and the presence of the sulfanyl group linked to the nitroimidazole moiety. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other nitroimidazole derivatives.
Properties
CAS No. |
304441-06-3 |
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Molecular Formula |
C10H9N7O2S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
9-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine |
InChI |
InChI=1S/C10H9N7O2S/c1-15-4-13-6-7(15)11-3-12-9(6)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3 |
InChI Key |
ITIZPSZAAAEWTG-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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